molecular formula C5H6F3N3 B6202975 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2283983-16-2

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B6202975
CAS No.: 2283983-16-2
M. Wt: 165.1
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Description

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,4,4-trifluoro-3,3-dihydroxy-2-hydroxyimino-1-R-butan-1-ones or 2-hydroxyimino-1,3-diketones with methylhydrazine . The reaction conditions often require an acidic catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
  • 1-methyl-4-(difluoromethyl)-1H-pyrazol-5-amine
  • 1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine

Uniqueness

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s stability and reactivity, making it a valuable tool in various applications .

Properties

CAS No.

2283983-16-2

Molecular Formula

C5H6F3N3

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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